1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Description
The compound 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine features a pyrazole core substituted at position 1 with a methyl group and at position 5 with an amine. Position 4 of the pyrazole is linked to a 1,2,4-triazole ring, which is further substituted at position 4 with a 4-pyridinylmethyl group and at position 5 with a methyl group. This structure combines heterocyclic diversity (pyrazole, triazole, pyridine) with functional groups (amine, methyl) that influence electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-9-17-18-13(11-7-16-19(2)12(11)14)20(9)8-10-3-5-15-6-4-10/h3-7H,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXCUBYDDVVRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128860 | |
| Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956193-99-0 | |
| Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956193-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a complex heterocyclic molecule that incorporates multiple nitrogen-containing rings, making it a candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17N7
- Molecular Weight : 331.38 g/mol
- CAS Number : 956193-98-9
The structural complexity of this compound includes a pyrazole ring, a triazole moiety, and a pyridine substituent. These features suggest potential for diverse interactions within biological systems, including hydrogen bonding and other non-covalent interactions .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that structural variations in related pyrazole derivatives can enhance their antitumor efficacy by inhibiting tubulin polymerization . The specific compound under discussion has not been empirically tested in this context; however, its structural components suggest potential activity against cancer cells.
Antiviral Activity
Similar compounds have been tested for antiviral properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated antiviral activity against specific viral strains. The mechanism often involves interference with viral replication processes . The presence of the triazole ring in the compound may enhance its ability to interact with viral proteins.
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activities. They have been reported to exhibit antibacterial and antifungal properties, making them valuable candidates for developing new antimicrobial agents . The presence of the pyridine group could further enhance these activities due to its electron-withdrawing nature.
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Starting Materials : The synthesis begins with appropriate hydrazine derivatives and pyridine-based compounds.
- Reactions : Key reactions include cyclization under acidic conditions to form the desired heterocyclic structure.
- Yield and Purification : The final product is purified through recrystallization techniques to obtain high purity suitable for biological testing.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in human cancer cell lines (e.g., breast and lung cancer). The compounds were found to activate caspase pathways leading to programmed cell death, making them candidates for further development as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazole-Triazole Hybrid Derivatives
Compound A : 4-[5-Methyl-4-(4-Pyridinylmethyl)-4H-1,2,4-Triazol-3-yl]-1-Phenyl-1H-Pyrazol-5-Amine (CAS 956193-98-9)
- Structural Difference : The pyrazole at position 1 is substituted with a phenyl group instead of methyl.
- Pharmacokinetic properties (e.g., metabolic stability) may differ due to the electron-withdrawing nature of the phenyl group.
Compound B : 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Structural Difference : The triazole is substituted with a thiol (-SH) group instead of pyridinylmethyl.
Triazole-Pyridine Derivatives
Compound C : 5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine
- Synthesis: Derived from 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol via alkylation .
- The absence of a pyrazole ring simplifies the structure, limiting opportunities for multi-target interactions compared to the target compound.
Compound D : 3,5-Bis(4-Pyridyl)-4H-1,2,4-Triazole
Triazole-Thiol and Mercapto Derivatives
Compound E : 3-Phenyl-4-Amino-5-Mercapto-1,2,4-Triazole
- Performance : Achieves 97% corrosion inhibition efficiency, outperforming pyridinyl-substituted triazoles .
- Mechanism : The mercapto (-SH) and amine (-NH2) groups act as adsorption sites, forming stable chelates with metal surfaces.
- Contrast : The target compound lacks a thiol group, which may limit its utility in corrosion inhibition despite structural similarities.
Compound F : 4-Amino-5-(3-Thienyl)-4H-1,2,4-Triazole-3-Thiol
- Structural Feature : Replaces pyridinyl with thienyl (sulfur-containing heterocycle).
- Impact : Thienyl’s electron-rich nature enhances electronic interactions but may reduce metabolic stability compared to pyridinylmethyl groups .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?
A1. The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:
- Step 1 : Base-catalyzed alkylation of a triazole-thiol intermediate (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with alkyl halides in methanol, using NaOH to deprotonate the thiol group .
- Step 2 : Coupling with a pyrazole derivative under reflux conditions, often employing trifluoroacetic acid (TFA) as a catalyst in toluene .
Critical parameters include solvent choice (e.g., methanol for solubility), temperature control (reflux for cyclization), and stoichiometric ratios to minimize side reactions.
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?
A2.
- 1H/13C NMR : Essential for confirming the pyrazole and triazole ring environments. For example, pyrazole NH protons typically resonate at δ 10–12 ppm, while pyridinyl protons appear as doublets near δ 8.5 ppm .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass confirmation .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions (e.g., intramolecular N–H···N bonds observed in related pyrazole-triazole hybrids) .
Advanced Methodological Challenges
Q. Q3. How can computational methods optimize reaction pathways for this compound?
A3. Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:
- Reaction Path Search : Identifies energetically favorable pathways for cyclization steps.
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity and dielectric constants .
- Catalyst Screening : Molecular docking predicts catalyst-substrate interactions, such as TFA’s role in stabilizing intermediates .
Q. Q4. How do structural modifications influence bioactivity? Provide examples of SAR (Structure-Activity Relationship) analysis.
A4. Key modifications and their effects:
| Modification | Impact | Reference |
|---|---|---|
| Pyridinylmethyl substitution | Enhances π-π stacking with biological targets (e.g., kinases) | |
| Methyl group at pyrazole C5 | Increases metabolic stability by reducing CYP450 oxidation | |
| Triazole ring alkylation | Modulates solubility and membrane permeability | |
| SAR studies often combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate binding modes . |
Data Interpretation and Contradictions
Q. Q5. How can conflicting NMR data (e.g., split signals) be resolved for this compound?
A5. Common causes and solutions:
- Dynamic Exchange : Conformational flexibility in the pyridinylmethyl group may split signals. Variable-temperature NMR (VT-NMR) can slow exchange rates .
- Impurities : Recrystallization (e.g., using ethanol/water mixtures) removes byproducts. Purity is confirmed via HPLC (≥95% area) .
- Tautomerism : The triazole ring may exhibit tautomeric forms. 15N NMR or X-ray crystallography provides definitive assignments .
Q. Q6. What discrepancies arise in biological assay data, and how are they addressed?
A6. Discrepancies may stem from:
- Assay Conditions : Variations in buffer pH or ionic strength alter compound protonation states. Standardize conditions using Tris-HCl (pH 7.4) .
- Off-Target Effects : Use siRNA knockdowns or isoform-specific inhibitors to confirm target engagement .
- Metabolic Instability : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways .
Emerging Research Directions
Q. Q7. What novel applications are being explored beyond traditional therapeutic targets?
A7.
- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich heterocycles .
- Chemical Biology : Photoaffinity labeling probes to map protein-ligand interactions in live cells .
Q. Q8. How are machine learning (ML) models applied to design derivatives with improved properties?
A8.
- Descriptor-Based Models : Use topological polar surface area (TPSA) and logP to predict ADMET profiles .
- Generative Chemistry : VAEs (Variational Autoencoders) propose novel derivatives with optimized binding energy scores .
Experimental Design Considerations
Q. Q9. What in vitro/in vivo models are most relevant for evaluating this compound’s efficacy?
A9.
- In Vitro : Kinase inhibition assays (e.g., EGFR or JAK2) with IC50 determination .
- In Vivo : Xenograft models (e.g., murine cancer models) with pharmacokinetic profiling (Cmax, AUC) .
Q. Q10. How are reaction scalability challenges addressed for preclinical studies?
A10.
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to enhance safety and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
